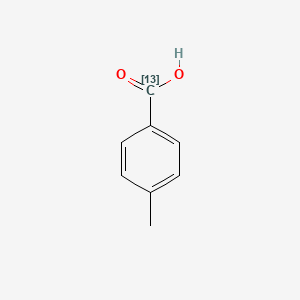
2-Bromoisobutyric anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoisobutyric anhydride, also known as 2-Bromo-2-methylpropanoic anhydride, is a chemical compound with the molecular formula C8H12Br2O3 and a molecular weight of 315.99 g/mol . It is primarily used as a difunctional initiator for atom transfer radical polymerization (ATRP), a technique widely employed in polymer chemistry .
Preparation Methods
2-Bromoisobutyric anhydride can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid. One common method involves reacting 2-bromo-2-methylpropanoic acid with pyridine in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
2-Bromoisobutyric anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as hydroxide ions, leading to the formation of 2-bromo-2-methylpropanoic acid.
Polymerization Reactions: As an ATRP initiator, it plays a crucial role in the polymerization of various monomers, forming well-defined polymers with controlled molecular weights.
Common reagents used in these reactions include pyridine, DMAP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromoisobutyric anhydride has a wide range of applications in scientific research:
Polymer Chemistry: It is extensively used as an initiator in ATRP, enabling the synthesis of block copolymers, star polymers, and other complex polymer architectures.
Biomedicine: The compound is used in the preparation of polymeric materials for drug delivery systems and tissue engineering.
Material Science: It is employed in the development of advanced materials with tailored properties, such as hydrogels and nanocomposites.
Mechanism of Action
The primary mechanism of action of 2-Bromoisobutyric anhydride in ATRP involves the formation of a radical species. The compound reacts with a transition metal catalyst, typically copper, to generate a radical that initiates the polymerization process . This radical species then propagates the polymer chain by reacting with monomers, leading to the formation of a polymer with controlled molecular weight and architecture.
Comparison with Similar Compounds
2-Bromoisobutyric anhydride is unique due to its high efficiency as an ATRP initiator. Similar compounds include:
2-Bromo-2-methylpropanoic acid: Used in similar polymerization reactions but lacks the anhydride functionality.
2-Bromobutyric acid: Another brominated carboxylic acid with different reactivity and applications.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and efficiency in polymerization processes.
Properties
IUPAC Name |
(2-bromo-2-methylpropanoyl) 2-bromo-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYAZMNKLHWVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC(=O)C(C)(C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42069-15-8 |
Source


|
| Record name | 42069-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)




